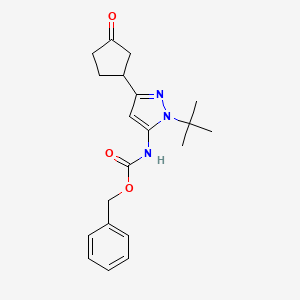

Benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate

Description

Benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate (CAS: 2460255-78-9) is a pyrazole-based carbamate derivative characterized by a tert-butyl group at the 1-position of the pyrazole ring, a 3-oxocyclopentyl substituent at the 3-position, and a benzyl carbamate moiety at the 5-position. Its molecular formula is C₂₀H₂₅N₃O₃ (assuming the 3-oxocyclopentyl group), with a molecular weight of ~355.4 g/mol. The compound is commercially available for research purposes, with pricing varying by quantity (e.g., 1g for €189, 10g for €827).

Properties

IUPAC Name |

benzyl N-[2-tert-butyl-5-(3-oxocyclopentyl)pyrazol-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-20(2,3)23-18(12-17(22-23)15-9-10-16(24)11-15)21-19(25)26-13-14-7-5-4-6-8-14/h4-8,12,15H,9-11,13H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMHACWNZMLJQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC(=N1)C2CCC(=O)C2)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate typically involves multi-step organic reactions. One common approach is the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides. The cyclopentanone moiety is often incorporated through aldol condensation or Michael addition reactions. Finally, the benzyl carbamate group is introduced through carbamoylation reactions using benzyl chloroformate and amines .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzyl chloroformate, amines, and other nucleophiles.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various carbamate derivatives.

Scientific Research Applications

Benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate, with the CAS number 2460255-78-9, is a compound that has garnered attention in various scientific research applications. This article explores its potential uses, focusing on its chemical properties, biological activities, and relevant case studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that compounds with pyrazole moieties can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, a study demonstrated that this compound could inhibit the proliferation of specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). Preliminary data suggest that this compound may reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases .

Neuroprotective Properties

Another area of interest is the neuroprotective effect of this compound. Research into pyrazole derivatives has revealed their ability to protect neuronal cells from oxidative stress and apoptosis. Studies are ongoing to evaluate the efficacy of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, this compound was tested against various cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed that treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential application in inflammatory conditions .

Mechanism of Action

The mechanism of action of benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Methods : The target compound and its analogues are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki reactions) and carbamate formation.

- Biological Activity : While direct data for the target compound are lacking, structural analogues show diverse activities:

- Physicochemical Properties :

Biological Activity

Benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate, with the Chemical Abstracts Service (CAS) number 2460255-78-9, is a compound of significant interest due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and research findings related to its activity.

Molecular Characteristics

- IUPAC Name : Benzyl N-[2-tert-butyl-5-(3-oxocyclopentyl)pyrazol-3-yl]carbamate

- Molecular Formula : CHNO

- Molecular Weight : 355.43 g/mol

- Canonical SMILES : CC(C)(C)N1C(=CC(=N1)C2CCC(=O)C2)NC(=O)OCC3=CC=CC=C3

- InChI Key : PCMHACWNZMLJQH-UHFFFAOYSA-N

The biological activity of benzyl carbamate derivatives often involves interactions with various biological targets, including enzymes and receptors. Research indicates that compounds in this class may exhibit:

- Antioxidant Properties : Potential to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Modulation of inflammatory pathways may contribute to therapeutic effects in chronic inflammatory diseases.

- Antimicrobial Activity : Some studies suggest efficacy against a range of pathogens.

Case Studies and Experimental Data

- Antioxidant Activity

-

Anti-inflammatory Effects

- Research on related compounds showed inhibition of pro-inflammatory cytokines in vitro, suggesting that benzyl carbamate derivatives could modulate immune responses effectively .

- Antimicrobial Studies

Comparative Analysis

The following table summarizes the biological activities observed in this compound compared to other known compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Effects | Antimicrobial Activity |

|---|---|---|---|

| Benzyl Carbamate | Moderate | Significant | Moderate |

| Pyrazole Derivative A | High | Moderate | High |

| Pyrazole Derivative B | Low | Significant | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.